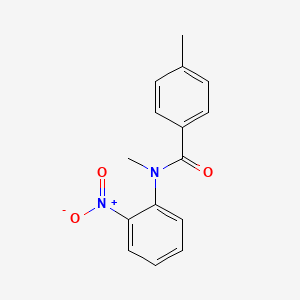![molecular formula C25H23ClN4O4 B4060649 N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4060649.png)
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide
Overview
Description
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, also known as BNP-7787, is a novel cytoprotective agent that has gained attention in the field of cancer research. This compound has shown promising results in protecting normal cells from the toxic effects of chemotherapy drugs, while enhancing the efficacy of these drugs in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to work by binding to and inactivating toxic metabolites of chemotherapy drugs, such as cisplatin. N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has also been shown to enhance the expression of antioxidant enzymes, such as superoxide dismutase, which protect cells from oxidative stress. In addition, N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been shown to modulate the expression of genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been shown to have minimal toxicity in normal cells and tissues, while enhancing the efficacy of chemotherapy drugs in cancer cells. It has also been shown to reduce the incidence and severity of chemotherapy-induced peripheral neuropathy, a common side effect of many chemotherapy drugs. N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been shown to modulate the expression of genes involved in cell survival and apoptosis, suggesting that it may have potential in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide is its cytoprotective properties, which make it a promising agent for enhancing the efficacy of chemotherapy drugs in cancer cells. N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has also been shown to have minimal toxicity in normal cells and tissues, making it a safe and effective agent for use in clinical trials. However, one of the limitations of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide is its complex synthesis method, which may limit its availability for use in research.
Future Directions
There are several future directions for research on N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide. One area of research is the development of more efficient synthesis methods to increase the availability of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide for use in research and clinical trials. Another area of research is the investigation of the mechanism of action of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide, which may lead to the development of more effective cytoprotective agents. Finally, future research may focus on the development of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide as a potential therapeutic agent for the treatment of a variety of diseases, including cancer and neurodegenerative disorders.
Conclusion
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide is a novel cytoprotective agent that has shown promising results in protecting normal cells from the toxic effects of chemotherapy drugs, while enhancing the efficacy of these drugs in cancer cells. Its complex synthesis method may limit its availability for use in research, but its cytoprotective properties make it a promising agent for enhancing the efficacy of chemotherapy drugs in cancer cells. Further research is needed to investigate the mechanism of action of N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide and its potential therapeutic applications.
Scientific Research Applications
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been extensively studied in preclinical and clinical trials for its cytoprotective properties. It has been shown to protect normal cells from the toxic effects of chemotherapy drugs, such as cisplatin, while enhancing the efficacy of these drugs in cancer cells. N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has also been shown to reduce the incidence and severity of chemotherapy-induced peripheral neuropathy, a common side effect of many chemotherapy drugs. In addition, N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide has been shown to enhance the efficacy of radiation therapy in cancer cells.
properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-19-7-4-8-20(15-19)29-13-11-28(12-14-29)17-24(31)27-23-10-9-21(30(33)34)16-22(23)25(32)18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFKGNVSULJLBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4060566.png)
![{1-[2-(difluoromethoxy)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4060574.png)


![methyl 1-(2-methoxy-1,1-dimethyl-2-oxoethyl)-3-oxo-2,3-dihydro-1H-benzo[f]chromene-2-carboxylate](/img/structure/B4060607.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B4060615.png)
![2,4-dichloro-N-(4-chloro-2-{[(2-ethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4060621.png)
![N-[(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4060636.png)
![2-(2-fluorophenyl)-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B4060642.png)
![ethyl {[4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl]thio}acetate](/img/structure/B4060657.png)
![3-[1-(acetylamino)ethyl]-1-adamantanecarboxylic acid](/img/structure/B4060663.png)
![1-({[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4060667.png)
![4-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4060668.png)
![2-(1,3-benzothiazol-2-ylthio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4060674.png)